3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole is a compound that combines the structural features of indole and oxadiazole, which are both significant in medicinal chemistry due to their diverse biological activities. This compound is classified as a hybrid molecule, integrating the properties of both scaffolds, potentially leading to novel pharmacological applications.
The synthesis and characterization of this compound can be traced through various research articles that explore the chemistry and biological activity of indole and oxadiazole derivatives. These studies often focus on the synthesis methods, biological evaluations, and potential therapeutic uses of such compounds.
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole falls under the category of heterocyclic compounds. Specifically, it is classified as an indole derivative with an oxadiazole moiety, which contributes to its unique chemical properties and biological activities.
The synthesis of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole typically involves a multi-step process:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of the final product.
The molecular structure of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole consists of an indole core linked to a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group. The presence of these functional groups contributes to its chemical reactivity and biological properties.
The molecular formula for this compound is CHNO, with a molecular weight of approximately 284.28 g/mol. The specific arrangement of atoms can be elucidated through X-ray crystallography or advanced NMR techniques.
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole can participate in various chemical reactions:
Characterization of reaction products can be achieved through spectroscopic methods (e.g., IR, NMR) and chromatographic techniques (e.g., HPLC).
The mechanism of action for compounds like 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that similar compounds exhibit significant inhibitory effects on targets like monoamine oxidase enzymes, which are relevant in neurodegenerative diseases .
Relevant analyses include thermal stability assessments and solubility tests under different conditions .
The potential applications for 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole include:
The strategic hybridization of 1,2,4-oxadiazole and indole scaffolds in 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole creates a multifunctional pharmacophore with enhanced bioactivity profiles. The 1,2,4-oxadiazole ring acts as a bioisosteric replacement for labile ester and amide functionalities, conferring metabolic stability against esterase-mediated hydrolysis while preserving hydrogen-bonding capacity. This bioisosteric equivalence enables the compound to maintain critical interactions with biological targets such as kinases, GPCRs, and nuclear receptors, which typically recognize amide bonds [3] [10]. The indole moiety contributes complementary pharmacological properties through its privileged status in medicinal chemistry—its hydrophobic pyrrole ring facilitates π-stacking with aromatic residues in enzyme binding pockets, while the N-H group serves as a hydrogen bond donor [7].
Table 1: Binding Interactions Enabled by Hybrid Scaffold Components
Scaffold Element | Molecular Interactions | Biological Consequences |
---|---|---|
1,2,4-Oxadiazole ring | Dipole-assisted H-bond acceptance at N/O atoms | Enhanced target affinity; Ribosomal engagement (cf. tioxazafen) |
Indole system | π-π stacking via benzopyrrole; N-H H-bond donation | DNA intercalation; Receptor agonism/antagonism |
Hybrid junction | Conformational rigidity; Electronic delocalization | Improved selectivity for cancer/nematode targets |
This molecular synergy is exemplified by the compound’s structural similarity to Phidianidine A—a marine-derived indole-oxadiazole natural product with confirmed cytotoxicity against HeLa and Caco-2 cell lines. The hybrid design mimics the pharmacophoric arrangement of these natural alkaloids while allowing tunable modifications at the 4-methylphenyl group to optimize steric and electronic properties [2] [10]. Synthetic accessibility further enhances the scaffold’s utility; microwave-assisted cyclization between amidoximes and acyl chlorides enables efficient construction of the oxadiazole ring under catalyst-controlled conditions (e.g., TBAF/THF), achieving yields >80% within 2 hours [3] [10].
The 4-methylphenyl group at the C3 position of the oxadiazole ring induces precise electronic and steric modifications that significantly influence the compound’s reactivity and target engagement. Spectroscopic and computational analyses reveal that the methyl substituent exerts a moderate +I (inductive) effect, elevating electron density across the oxadiazole π-system. This electron donation increases the nucleophilicity of the oxadiazole O/N atoms by 15–20%, enhancing hydrogen-bond acceptance capacity toward biological targets like kinase ATP pockets or PTP1B allosteric sites [6] [10]. Concurrently, the methyl group introduces a steric protection effect, shielding the oxadiazole ring from nucleophilic attack—a vulnerability observed in unsubstituted phenyl analogues. This steric shielding increases metabolic half-life by 3.5-fold in microsomal stability assays [3].
Table 2: Substituent Effects on Oxadiazole Reactivity
Substituent | Hammett Constant (σ) | Steric Volume (ų) | Biological Half-life (mins) |
---|---|---|---|
4-NO₂-phenyl | +0.78 | 12.1 | 22 |
Unsubstituted phenyl | 0 | 10.3 | 41 |
4-CH₃-phenyl | -0.17 | 15.8 | 143 |
3,4-diCH₃-phenyl | -0.31 | 21.2 | 155 |
Comparative molecular orbital analyses demonstrate that the 4-methyl group reduces the LUMO energy of the oxadiazole by 0.8 eV compared to electron-withdrawing derivatives (e.g., 4-NO₂-phenyl), facilitating charge transfer with indole’s HOMO. This intramolecular electronic communication is evidenced by a 30 nm bathochromic shift in UV-Vis spectra relative to des-methyl analogues. The methyl group’s orthogonality to the oxadiazole plane minimizes torsional strain, allowing optimal conjugation with the indole system while occupying 15.8 ų of van der Waals space—sufficient to fill hydrophobic enzyme subpockets without inducing steric clashes [6] [8]. These properties collectively explain the compound’s superior activity in enzyme inhibition assays compared to bulkier (3,4-diCH₃) or electron-deficient analogues [3].
The 1,2,4-oxadiazole-indole architecture in 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole positions it within a rare class of bioactive natural product mimics, distinct from conventional synthetic drugs. Notably, it shares significant pharmacophoric overlap with Phidianidine A and B—cytotoxic alkaloids isolated from the sea slug Phidiana militaris. Both Phidianidines feature an indole-oxadiazole core linked to an aminopropyl spacer, demonstrating IC₅₀ values of 2.1–8.7 μM against C6 glioma and HeLa cells. The synthetic compound diverges by replacing the polar aminopropyl chain with a lipophilic 4-methylphenyl group, enhancing membrane permeability (LogP increase: +1.8) while retaining nanomolar affinity for PTP1B and CXCR4 receptors—validated targets of Phidianidines [2] [10].
Table 3: Natural vs. Synthetic Oxadiazole-Indole Pharmacophores
Parameter | Phidianidine A | 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole | Quisqualic acid |
---|---|---|---|
Oxadiazole substitution | 3-(aminopropyl) | 3-(4-methylphenyl) | 3-(α-amino-β-carboxypropyl) |
Indole linkage | C5-oxadiazole | C5-oxadiazole | Not present |
Bioactivity profile | Cytotoxicity; PTP1B agonism | Kinase inhibition; Antiproliferative | mGluR II/IV agonism |
Membrane permeability (PAMPA, nm/s) | 12 | 38 | <1 (polar) |
Contrasting with the Quisqualic acid scaffold—a plant-derived 1,2,4-oxadiazole with potent metabotropic glutamate receptor (mGluR II/IV) affinity—the synthetic analogue lacks ionizable α-amino/β-carboxy groups, shifting its target selectivity toward intracellular enzymes rather than neuronal receptors. Molecular dynamics simulations confirm that the 4-methylphenyl group enables deeper penetration into hydrophobic kinase pockets (e.g., RET kinase), achieving a binding free energy (ΔG) of -9.8 kcal/mol versus -6.2 kcal/mol for Quisqualate-like derivatives. This comparative analysis validates the design rationale: replacing natural polar functionalities with aryl systems optimizes the compound for intracellular targets while preserving the oxadiazole’s signature metabolic stability and hydrogen-bonding competence [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7